molecular formula C18H14N4O4 B15393170 (E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide

(E)-3-(4-nitrophenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide

Cat. No.: B15393170
M. Wt: 350.3 g/mol
InChI Key: WQOQOIJYVQWAJC-JXMROGBWSA-N
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Description

This compound features an (E)-configured acrylamide linker connecting a 4-nitrophenyl group to a methyl-substituted 4-oxo-3,4-dihydrophthalazin-1-yl scaffold. The nitro group provides strong electron-withdrawing properties, which may enhance stability and influence binding interactions. The phthalazinone core is associated with diverse biological activities, including kinase inhibition and antimicrobial effects, as observed in structurally related compounds .

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

(E)-3-(4-nitrophenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide

InChI

InChI=1S/C18H14N4O4/c23-17(10-7-12-5-8-13(9-6-12)22(25)26)19-11-16-14-3-1-2-4-15(14)18(24)21-20-16/h1-10H,11H2,(H,19,23)(H,21,24)/b10-7+

InChI Key

WQOQOIJYVQWAJC-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Contradictions: While nitrophenyl groups are linked to antimicrobial activity in quinazolines, their role in phthalazinone-based compounds remains underexplored, warranting further study .

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